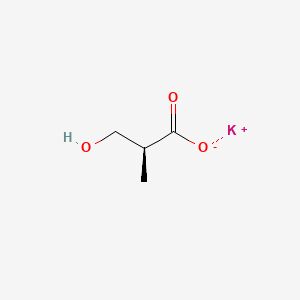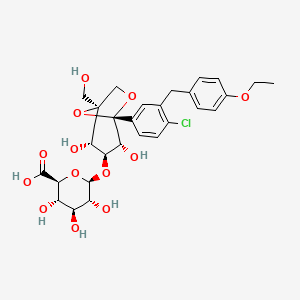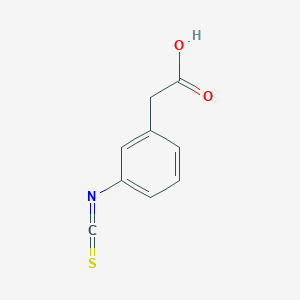
(S)-3-Hydroxyisobutyric acid potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Hydroxyisobutyric acid potassium salt is an organic compound with the molecular formula C4H7KO3 It is the potassium salt form of (S)-3-Hydroxyisobutyric acid, which is a chiral molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxyisobutyric acid potassium salt typically involves the neutralization of (S)-3-Hydroxyisobutyric acid with potassium hydroxide. The reaction can be represented as follows:
(S)-3-Hydroxyisobutyric acid+KOH→(S)-3-Hydroxyisobutyric acid potassium salt+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the solid potassium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can involve more sophisticated techniques, such as crystallization and purification processes to ensure high purity and yield. The starting material, (S)-3-Hydroxyisobutyric acid, can be obtained through fermentation processes using specific microbial strains that produce the chiral acid in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hydroxyisobutyric acid potassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halides.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxoisobutyric acid or 3-hydroxyisobutyric acid.
Reduction: Reduction of the carboxylate group can produce 3-hydroxy-2-methylpropanol.
Substitution: Substitution reactions can produce various derivatives, such as 3-chloro-2-methylpropanoic acid.
Scientific Research Applications
(S)-3-Hydroxyisobutyric acid potassium salt has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a metabolic intermediate in certain biochemical pathways.
Medicine: It has potential therapeutic applications due to its role in metabolic processes.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxyisobutyric acid potassium salt involves its participation in metabolic pathways where it acts as an intermediate. It can be converted into other metabolites through enzymatic reactions. The molecular targets and pathways involved include enzymes such as 3-hydroxyisobutyrate dehydrogenase, which catalyzes the oxidation of (S)-3-Hydroxyisobutyric acid to 3-oxoisobutyric acid.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutyric acid: Similar in structure but lacks the chiral center.
2-Hydroxyisobutyric acid: Differs in the position of the hydroxyl group.
Lactic acid: Another hydroxy acid but with a different carbon skeleton.
Uniqueness
(S)-3-Hydroxyisobutyric acid potassium salt is unique due to its chiral nature and specific metabolic roles. Its potassium salt form enhances its solubility and stability, making it more suitable for various applications compared to its free acid form.
Properties
Molecular Formula |
C4H7KO3 |
|---|---|
Molecular Weight |
142.19 g/mol |
IUPAC Name |
potassium;(2S)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3.K/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
InChI Key |
GYLUDEIOSIWODS-DFWYDOINSA-M |
Isomeric SMILES |
C[C@@H](CO)C(=O)[O-].[K+] |
Canonical SMILES |
CC(CO)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)


![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)

![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)




![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)

